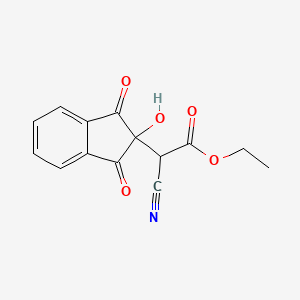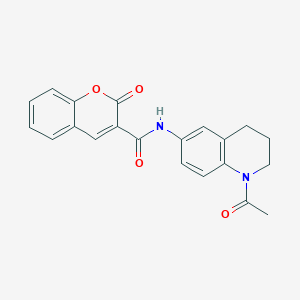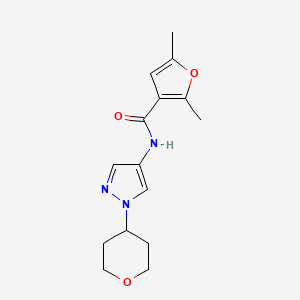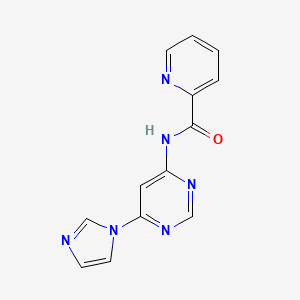
Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxoinden-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxoinden-2-yl)acetate is a valuable precursor in the synthesis of heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their presence in many bioactive molecules . The compound’s functional groups facilitate the construction of diverse heterocycles, which are essential for developing new pharmaceuticals.
Antiviral and Antimicrobial Agents
Indole derivatives, like Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxoinden-2-yl)acetate, have shown potential in creating antiviral and antimicrobial agents . Their structural complexity allows them to interact with various biological targets, providing a pathway for the development of new treatments for infectious diseases.
Anti-inflammatory and Anticancer Research
The indole nucleus within Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxoinden-2-yl)acetate is found in many synthetic drug molecules with anti-inflammatory and anticancer properties . Research in this area could lead to the discovery of novel therapeutic agents for chronic and life-threatening conditions.
Peptide Synthesis
In peptide synthesis, Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxoinden-2-yl)acetate can act as a substitute for more hazardous chemicals. It offers a greener alternative for the synthesis of amides and peptides, which are fundamental in creating various pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds, such as n-cyanoacetamides, are known to be precursors for heterocyclic synthesis . They interact with various bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to the formation of heterocyclic compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of various organic heterocycles .
Result of Action
The result of the compound’s action is the formation of various heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists .
Action Environment
The action of Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxoinden-2-yl)acetate can be influenced by environmental factors. For instance, the inhibitory character of a similar compound, Ethyl 2-Cyano-2- (1,3-dithian-2-ylidene) Acetate, increases with the concentration but is inversely related to the temperature . It has been shown to inhibit the corrosion reaction in both acidic environments, with the inhibition efficiency being stronger in H2SO4 than in HCl .
properties
IUPAC Name |
ethyl 2-cyano-2-(2-hydroxy-1,3-dioxoinden-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-2-20-13(18)10(7-15)14(19)11(16)8-5-3-4-6-9(8)12(14)17/h3-6,10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPOAJOTHUHEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1(C(=O)C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2928498.png)
![(2Z)-6-butoxy-2-[(E)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2928499.png)
![6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2928500.png)



![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2928510.png)
![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2928512.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B2928517.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2928519.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2928520.png)
